Chromate (CrO42-), hydrogen

Catalog No.
S595454
CAS No.
15596-54-0
M.F
CrHO4-
M. Wt
117 g/mol
Availability
Inquiry
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Chromate (CrO42-), hydrogen

CAS Number

15596-54-0

Product Name

Chromate (CrO42-), hydrogen

IUPAC Name

hydroxy-oxido-dioxochromium

Molecular Formula

CrHO4-

Molecular Weight

117 g/mol

InChI

InChI=1S/Cr.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1

InChI Key

SNQOSLDJBAESSM-UHFFFAOYSA-M

SMILES

O[Cr](=O)(=O)[O-]

Canonical SMILES

O[Cr](=O)(=O)[O-]

Description

Hydrogenchromate is a monovalent inorganic anion obtained by deprotonation of one of the two OH groups in chromic acid. It is a chromium oxoanion and a monovalent inorganic anion. It is a conjugate base of a chromic acid. It is a conjugate acid of a chromate(2-).

Chromate, represented by the chemical formula CrO42\text{CrO}_4^{2-}, is an oxoanion of chromium in its +6 oxidation state. It is characterized by its bright yellow color and is commonly found in various salts, such as potassium chromate and sodium chromate. The chromate ion is derived from chromic acid through the deprotonation process, making it a crucial component in various

Chromate ions are notable for their strong oxidizing properties, particularly in acidic conditions. They can undergo several significant reactions:

  • Reduction to Chromium(III): In acidic solutions, chromate can be reduced to chromium(III) ions:
    Cr2O72+14H++6e2Cr3++7H2O\text{Cr}_2\text{O}_7^{2-}+14\text{H}^++6e^-\rightarrow 2\text{Cr}^{3+}+7\text{H}_2\text{O}
    This reaction indicates the transfer of electrons and the conversion of chromium from a +6 to a +3 oxidation state .
  • Interconversion with Dichromate: Chromate ions can exist in equilibrium with dichromate ions (Cr2O72\text{Cr}_2\text{O}_7^{2-}) depending on the pH of the solution:
    2CrO42+2H+Cr2O72+H2O2\text{CrO}_4^{2-}+2\text{H}^+\rightleftharpoons \text{Cr}_2\text{O}_7^{2-}+\text{H}_2\text{O}
    In alkaline conditions, chromate is favored, while in acidic conditions, dichromate predominates .
  • Oxidation Reactions: Chromate can oxidize various substances, including iron(II) hydroxide:
    3CrO42+6Fe OH 23Cr OH 3+6Fe OH 33\text{CrO}_4^{2-}+6\text{Fe OH }_2\rightarrow 3\text{Cr OH }_3+6\text{Fe OH }_3
    This reaction showcases the chromate ion's ability to facilitate oxidation processes .

Chromate has significant biological implications due to its toxicity and potential carcinogenic effects. When absorbed by living organisms, it can lead to oxidative stress and DNA damage, contributing to cancer development. The mechanism involves the reduction of chromate to chromium(III) within cells, which then interacts with cellular components, leading to harmful effects . Studies have shown that exposure to chromate can induce cytotoxicity in various cell types, highlighting the need for careful handling and regulation of chromate-containing compounds.

Chromate can be synthesized through several methods:

  • Oxidation of Chromium Compounds: Chromium(III) compounds can be oxidized using strong oxidizing agents like hydrogen peroxide or nitric acid:
    2[Cr OH 6]3+3H2O22CrO42+8H2O2[\text{Cr OH }_6]^{3-}+3\text{H}_2\text{O}_2\rightarrow 2\text{CrO}_4^{2-}+8\text{H}_2\text{O}
  • Neutralization Reactions: Chromic acid can be neutralized with bases such as sodium hydroxide or potassium hydroxide to produce chromates:
    H2CrO4+2NaOHNa2CrO4+2H2OH_2\text{CrO}_4+2NaOH\rightarrow Na_2\text{CrO}_4+2H_2\text{O}
  • Thermal Decomposition: Certain chromium compounds can be thermally decomposed to yield chromates under controlled conditions .

Chromates have a wide range of applications across various industries:

  • Pigments: Used extensively as yellow pigments in paints, inks, and plastics due to their vibrant color.
  • Corrosion Inhibitors: Employed in metal finishing processes to prevent rust and corrosion.
  • Leather Tanning: Utilized in the tanning process for leather production.
  • Electroplating: Acts as a protective layer for metals in electroplating applications.
  • Analytical Chemistry: Serves as an oxidizing agent in various analytical procedures .

Research on chromates has focused on their interactions with biological systems and environmental impacts. Studies indicate that chromates can react with cellular components leading to oxidative damage and apoptosis in cells. Furthermore, their ability to form complexes with proteins and nucleic acids raises concerns regarding their mutagenic potential . Environmental studies also highlight the persistence of chromates in soil and water systems, necessitating investigations into their long-term ecological effects.

Several compounds share similarities with chromate but differ significantly in structure and properties:

Compound NameChemical FormulaOxidation StateColorSolubility
DichromateCr2O72\text{Cr}_2\text{O}_7^{2-}+6OrangeSoluble
Hydrogen ChromateHCrO4\text{HCrO}_4^{-}+6YellowSoluble
Chromium(III) HydroxideCr OH 3\text{Cr OH }_3+3GreenInsoluble
ManganateMnO42\text{MnO}_4^{2-}+6Dark GreenSoluble

Uniqueness of Chromate

Chromate stands out due to its strong oxidizing properties and ability to interconvert with dichromate based on pH levels. Its bright yellow color makes it easily identifiable among other chromium compounds, while its significant role in industrial applications underscores its importance despite its toxicity . The balance between its utility and potential hazards continues to be a focal point for research and regulatory efforts.

Solid-state synthesis represents a fundamental approach for preparing chromate compounds through reactions in the absence of solvents, typically involving high temperatures and carefully controlled conditions [4] [21]. These methods are particularly valuable for creating crystalline materials with specific structural properties and high purity [5]. The synthesis of hydrogen chromate and related chromate species through solid-state pathways has been extensively studied due to their importance in various chemical applications [3].

High-Temperature Flux Methods for Alkali Metal Chromates

High-temperature flux methods constitute a specialized approach for synthesizing alkali metal chromates, which serve as precursors for hydrogen chromate species [18] [27]. This technique employs molten salt media as reaction environments, facilitating crystal growth and phase formation at elevated temperatures [17]. The flux medium functions as a solvent for crystallization, enabling the formation of well-defined crystalline structures that would be difficult to achieve through conventional solid-state reactions [27].

Various flux media have been employed for alkali metal chromate synthesis, each offering distinct advantages. Alkali metal hydroxides provide a strong oxidizing environment at relatively lower melting points (400-600°C), making them suitable for producing high-purity alkali chromates [18] [28]. Alkali metal carbonates operate effectively at higher temperatures (800-1000°C) and offer good solubility for chromium precursors with moderate oxidizing power [18]. Alkali metal chlorides present lower corrosivity than hydroxides and excel in single crystal growth applications at temperatures between 700-900°C [27] [28].

The synthesis process typically involves mixing chromium-containing precursors with the selected flux medium, followed by heating to temperatures sufficient to melt the flux [18]. The reaction between chromite ore and an oxidant in molten salt or aqueous solution of alkali metal hydroxide occurs at temperatures ranging from 200 to 550°C [18]. During this process, trivalent chromium in the chromite ore undergoes oxidation to hexavalent chromium, forming alkali metal chromates [18].

Table 1: High-Temperature Flux Methods for Alkali Metal Chromates

Flux MediumTemperature Range (°C)AdvantagesTypical Products
Alkali Metal Hydroxides400-600Lower melting point, strong oxidizing environmentAlkali chromates with high purity
Alkali Metal Carbonates800-1000Good solubility for chromium precursors, moderate oxidizing powerComplex chromates and mixed-metal chromates
Alkali Metal Chlorides700-900Lower corrosivity than hydroxides, good for single crystal growthCrystalline chromate materials
Mixed Alkali Fluxes600-1200Tunable melting point and solubility propertiesNovel chromate phases with controlled morphology

The weight of alkali metal hydroxide used in these syntheses is typically two to eight times that of the chromite ore [18]. After the reaction, the mixture contains alkali metal hydroxide, alkali metal chromate, and ferrous residue [18]. These products are then processed through leaching with aqueous solution to separate the primary chromate products [18].

Hydrothermal Crystallization of Rare-Earth Chromates

Hydrothermal crystallization represents an important methodology for synthesizing rare-earth chromates, which can subsequently serve as precursors for hydrogen chromate species through controlled chemical transformations [7] [13]. This approach utilizes elevated temperatures and pressures in aqueous environments to facilitate crystal growth and phase formation [7].

Recent research has demonstrated successful synthesis of rare-earth chromite perovskites (RECrO₃) through a progressive dehydration crystallization strategy under mild hydrothermal conditions [7]. This technique has been particularly effective for rare-earth elements with smaller radii, including erbium, thulium, ytterbium, and lutetium [7]. The synthesis occurs within a narrow mineralization temperature range of 260-280°C and requires potassium hydroxide concentrations between 4.45-6.24 molar [7].

Table 2: Hydrothermal Crystallization Conditions for Rare-Earth Chromates

Rare-Earth ElementTemperature (°C)KOH Concentration (M)Néel Temperature (K)
Er260-2804.45-6.2493
Tm260-2804.45-6.2490
Yb260-2804.45-6.2486
Lu260-2804.45-6.2483

The hydrothermal oxidation method has also been applied to produce alkali metal dichromates from carbon ferrochrome [25]. This process involves adding an initial reaction liquid into a reaction kettle, charging an oxidizing gas, and allowing the reaction to proceed for 0.5 to 3 hours at temperatures between 150°C and 370°C under pressures of 2 to 24 MPa [25]. During this reaction, carbon dioxide generated exerts a catalytic function that directs the reaction toward producing a mixed solution of alkali metal chromate and alkali metal dichromate, with the latter being predominant [25].

Another innovative approach involves the hydrothermal reduction of aqueous sodium chromate solution with hydrogen to produce chromium oxide [26]. This method achieves a reduction efficiency of chromium(VI) reaching 97.67%, with a total yield of chromium from sodium chromate to chromium oxide as high as 93.12% [26]. Approximately 96.60% of sodium is converted into sodium hydroxide as its aqueous solution during the hydrothermal hydrogen reduction process, which can be recycled as raw material for further synthesis [26].

Solution-Phase Chemistry

Solution-phase chemistry provides versatile approaches for synthesizing and manipulating hydrogen chromate species through controlled reactions in liquid media [4] [21]. These methods offer advantages in terms of milder reaction conditions, precise control over reaction parameters, and the ability to influence speciation through solution properties [19].

Controlled Protonation of Chromate Salts

The controlled protonation of chromate salts represents a fundamental approach for generating hydrogen chromate species in solution [4] [21]. This process involves the careful addition of protons to chromate ions (CrO₄²⁻) to form hydrogen chromate (HCrO₄⁻), which exists in equilibrium with other chromium species depending on solution conditions [4].

The hydrogen chromate ion functions as a weak acid with a pKa value of approximately 5.9, establishing the following equilibrium [21]:

HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺

Additionally, hydrogen chromate participates in a condensation equilibrium to form dichromate [4]:

2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O

This equilibrium has a logarithmic equilibrium constant (logKD) of 2.05 [4]. The dichromate ion can also undergo protonation to form hydrogen dichromate [4]:

HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺

This equilibrium has a pKa value of approximately 1.8 [4].

Table 3: Equilibrium Constants for Chromate Species

EquilibriumConstantReference
HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺pKa ≈ 5.9Wikipedia (Chromate and dichromate)
2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂OlogKD = 2.05Wikipedia (Chromate and dichromate)
H₂CrO₄ ⇌ HCrO₄⁻ + H⁺pKa = -0.8 to 1.6 (not well characterized)Wikipedia (Chromic acid)
HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺pKa = 1.8Wikipedia (Chromic acid)

The pH of the solution significantly influences the distribution of chromate species [20] [21]. At low pH values (below 1), molecular chromic acid (H₂CrO₄) predominates, giving a red coloration to the solution [24]. In the pH range of 1-4, hydrogen dichromate and dichromate ions are the primary species, resulting in an orange-red color [24]. As the pH increases to 4-6, a mixture of hydrogen chromate and dichromate exists, producing an orange-yellow solution [21] [24]. In the pH range of 6-8, hydrogen chromate and chromate ions coexist, creating a yellow-orange appearance [21]. At pH values above 8, the chromate ion becomes the predominant species, giving a yellow color to the solution [24].

Table 4: pH Effects on Chromate-Dichromate Equilibrium

pH RangePredominant SpeciesColorNotes
<1H₂CrO₄RedMolecular chromic acid predominates
1-4HCr₂O₇⁻/Cr₂O₇²⁻Orange-redDichromate species predominate
4-6HCrO₄⁻/Cr₂O₇²⁻Orange-yellowTransition region with mixed species
6-8HCrO₄⁻/CrO₄²⁻Yellow-orangeHydrogen chromate and chromate equilibrium
>8CrO₄²⁻YellowChromate ion predominates

Several methods have been developed for the controlled protonation of chromate salts [20] [23]. Direct acid addition involves the careful introduction of acids such as sulfuric acid or hydrochloric acid to chromate solutions to achieve the desired protonation level [20]. Buffer control utilizes buffer systems to maintain specific pH ranges, ensuring stable hydrogen chromate concentrations [23]. The pH jump technique enables rapid changes in pH to study the kinetics of protonation and deprotonation processes [29]. Electrochemical control offers precise manipulation of protonation states through applied electrical potential [29].

Solvent Effects on HCrO₄⁻ Stability

The stability and behavior of hydrogen chromate ions are significantly influenced by the properties of the solvent medium in which they exist [19] [14]. Solvent effects can alter equilibrium constants, reaction rates, and the predominance of different chromate species in solution [19].

The dielectric constant of the solvent plays a crucial role in determining the stability of hydrogen chromate ions [19]. Solvents with higher dielectric constants, such as water (dielectric constant of 78), provide greater stabilization for ionized species like hydrogen chromate [19]. This stabilization occurs through more effective solvation of the charged species, influencing the position of acid-base and condensation equilibria [19].

Table 5: Solvent Effects on HCrO₄⁻ Stability

SolventDielectric ConstantEffect on HCrO₄⁻ Stability
Water78Highest stabilization of ionized species
DMSO47Moderate stabilization of ionized species
Acetonitrile37Lower stabilization of ionized species

Research has demonstrated that solvent molecules actively participate in crucial reaction steps involving hydrogen chromate species and significantly affect reaction barriers compared to gas-phase models [14]. The presence of explicit solvent molecules can lead to substantially higher transition state barriers for certain reactions, with increases exceeding 5 kcal/mol in some cases [14]. This effect is attributed to the increased stabilization of charged intermediates in solution due to their ability to form strong hydrogen bonds with solvent molecules [14].

The hydrogen concentration under chromate-reducing conditions becomes very low, comparable to that reported under nitrate and manganese-reducing conditions [2]. This observation is consistent with the free energy changes associated with these reactions [2]. Studies have shown that microcosms containing sediments, groundwater, and chromate metabolize hydrogen to concentrations below the detection limits of mercury vapor gas chromatography [2].

In aqueous solutions, chromate and dichromate ions exist in a chemical equilibrium that depends on both pH and the analytical concentration of chromium [21]. The predominance diagram for chromate species illustrates the conditions under which different species have the highest concentration [31]. The lines on this diagram indicate where adjacent species have equal concentrations, with one species or the other predominating on either side of such lines [31].

Other CAS

15596-54-0

Wikipedia

Hydrogen chromate ion

Dates

Last modified: 02-18-2024

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